molecular formula C11H7Br2N3O B10903956 N-(3,4-dibromophenyl)pyrazine-2-carboxamide

N-(3,4-dibromophenyl)pyrazine-2-carboxamide

Cat. No.: B10903956
M. Wt: 357.00 g/mol
InChI Key: IEROJKMCJMVWPB-UHFFFAOYSA-N
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Description

N-(3,4-dibromophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(3,4-dibromophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dibromoaniline. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or a similar reagent to form the corresponding acyl chloride, which then reacts with the amine to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3,4-dibromophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N-(3,4-dibromophenyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dibromophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(3,4-dibromophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

These compounds share a similar pyrazine-2-carboxamide core but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C11H7Br2N3O

Molecular Weight

357.00 g/mol

IUPAC Name

N-(3,4-dibromophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H7Br2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)

InChI Key

IEROJKMCJMVWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Br)Br

Origin of Product

United States

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